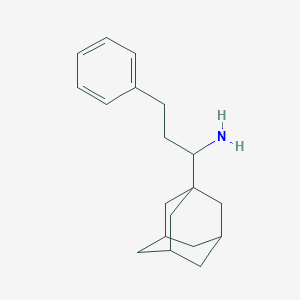
1-(Adamantan-1-yl)-3-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)-3-phenylpropan-1-amine is a compound that combines the unique structural features of adamantane and phenylpropanamine. Adamantane, a polycyclic hydrocarbon, is known for its rigid, diamond-like structure, which imparts significant stability and lipophilicity to the compound. The phenylpropanamine moiety introduces an aromatic ring and an amine group, making the compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-3-phenylpropan-1-amine typically involves the alkylation of adamantane derivatives with phenylpropanamine. One common method includes the reaction of 1-bromoadamantane with 3-phenylpropan-1-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(Adamantan-1-yl)-3-phenylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to cross biological membranes.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-phenylpropan-1-amine involves its interaction with various molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the phenylpropanamine part can interact with specific receptors or enzymes. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian properties.
Rimantadine: Another antiviral compound with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: 1-(Adamantan-1-yl)-3-phenylpropan-1-amine stands out due to its combination of adamantane and phenylpropanamine, which imparts unique chemical and biological properties. Its stability, lipophilicity, and versatility make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H27N |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C19H27N/c20-18(7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-18H,6-13,20H2 |
InChI Key |
OZUFAOWKKCRDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CCC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















